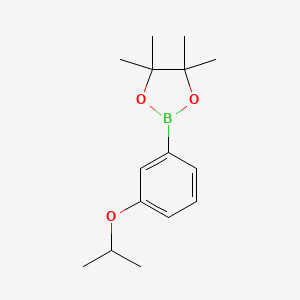
2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-异丙氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷是一种有机硼化合物,广泛应用于有机合成,特别是在Suzuki-Miyaura偶联反应中。该化合物以其稳定性和反应活性而闻名,使其成为各种化学转化中的宝贵试剂。
准备方法
合成路线和反应条件
2-(3-异丙氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的合成通常涉及3-异丙氧基苯基硼酸与频哪醇在脱水剂存在下反应。反应在惰性气氛下进行,以防止硼酸的氧化和水解。 然后通过重结晶或色谱法纯化产物 .
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统,以确保产品质量和产率的一致性。 反应条件经过优化,以最大限度地减少副产物并最大化合成效率 .
化学反应分析
反应类型
2-(3-异丙氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷会经历各种化学反应,包括:
Suzuki-Miyaura偶联: 该反应在钯催化剂存在下,在芳基或乙烯基卤化物和有机硼化合物之间形成碳-碳键.
常用试剂和条件
钯催化剂: 用于Suzuki-Miyaura偶联反应。
氧化剂: 例如过氧化氢或高碘酸钠,用于氧化反应。
亲核试剂: 包括胺类、醇类和硫醇类,用于取代反应.
主要产物
联芳烃: 在Suzuki-Miyaura偶联反应中形成。
酚类: 由氧化反应产生。
取代的硼酸酯: 通过亲核取代反应产生.
科学研究应用
2-(3-异丙氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷在科学研究中具有多种应用:
生物学: 用于合成具有生物活性的分子和候选药物.
医药: 用于开发药物和诊断试剂.
工业: 应用于先进材料和聚合物的生产.
作用机制
2-(3-异丙氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的作用机制涉及与目标分子形成硼酸酯络合物。 在Suzuki-Miyaura偶联中,硼酸酯络合物与钯催化剂发生转金属化,然后发生还原消除,形成所需的碳-碳键 . 所涉及的分子靶标和途径取决于所使用的具体反应和条件 .
相似化合物的比较
类似化合物
苯基硼酸: 另一种用于Suzuki-Miyaura偶联的有机硼化合物.
频哪醇硼烷: 一种硼酸酯,具有类似的反应性,但结构性质不同.
儿茶酚硼烷: 以其在氢硼化反应中的应用而闻名.
独特性
2-(3-异丙氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的独特性在于其在温和条件下的稳定性和反应活性。它的异丙氧基基团提供空间位阻,增强了反应的选择性。 此外,四甲基基团提高了其在有机溶剂中的溶解度,使其在各种应用中更加通用 .
生物活性
The compound 2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H22BO3. The structure features a dioxaborolane ring that is substituted with an isopropoxy group and a phenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Research indicates that compounds in the dioxaborolane class can interact with various biological targets. The following mechanisms have been suggested:
- Inhibition of Glycolysis : Similar to other boron-containing compounds, this compound may inhibit glycolytic enzymes. Glycolysis is often upregulated in cancer cells, making its inhibition a promising therapeutic strategy.
- Antitumor Activity : Preliminary studies suggest that dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. This activity is potentially linked to their ability to disrupt metabolic pathways critical for cancer cell survival.
- Receptor Agonism : Some derivatives of dioxaborolanes have been shown to act as agonists for specific receptors (e.g., D(1) dopamine receptors), which could mediate neuroprotective effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the dioxaborolane family:
- Study on Glycolytic Inhibition : A study demonstrated that fluorinated derivatives of 2-deoxy-D-glucose (analogous to dioxaborolanes) effectively inhibited hexokinase activity in glioblastoma cells. This suggests that modifications to the dioxaborolane structure could enhance its potency as a glycolytic inhibitor .
- Antitumor Efficacy : Another research effort investigated various boron-containing compounds and their effects on cancer cell lines. The results indicated promising antitumor properties due to effective cell cycle arrest and apoptosis induction .
Data Table of Biological Activities
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-8-12(10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRLFJZIFLJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














